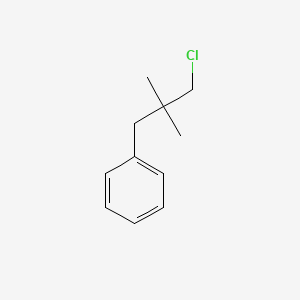![molecular formula C10H16N2S B13179284 N-[(dimethyl-1,3-thiazol-2-yl)methyl]cyclobutanamine](/img/structure/B13179284.png)
N-[(dimethyl-1,3-thiazol-2-yl)methyl]cyclobutanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(dimethyl-1,3-thiazol-2-yl)methyl]cyclobutanamine is a chemical compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclobutanamine group attached to the thiazole ring. Thiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(dimethyl-1,3-thiazol-2-yl)methyl]cyclobutanamine typically involves the reaction of a thiazole derivative with a cyclobutanamine precursor. One common method is the alkylation of 2-aminothiazole with cyclobutanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The resulting product is then purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
N-[(dimethyl-1,3-thiazol-2-yl)methyl]cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous solvents like ether or tetrahydrofuran; low to moderate temperatures.
Substitution: Halogenating agents, alkylating agents; organic solvents; room temperature to elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N-[(dimethyl-1,3-thiazol-2-yl)methyl]cyclobutanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-[(dimethyl-1,3-thiazol-2-yl)methyl]cyclobutanamine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound’s ability to form stable complexes with metal ions can enhance its antimicrobial properties by disrupting microbial cell membranes and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Bleomycin: An antineoplastic drug that includes a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole component.
Uniqueness
N-[(dimethyl-1,3-thiazol-2-yl)methyl]cyclobutanamine is unique due to the presence of the cyclobutanamine group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H16N2S |
|---|---|
Peso molecular |
196.31 g/mol |
Nombre IUPAC |
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]cyclobutanamine |
InChI |
InChI=1S/C10H16N2S/c1-7-8(2)13-10(12-7)6-11-9-4-3-5-9/h9,11H,3-6H2,1-2H3 |
Clave InChI |
GGLJXYRIGSFTFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)CNC2CCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


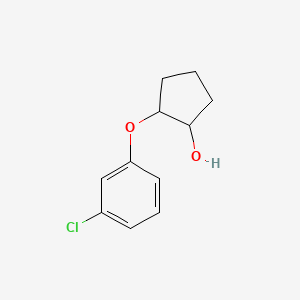
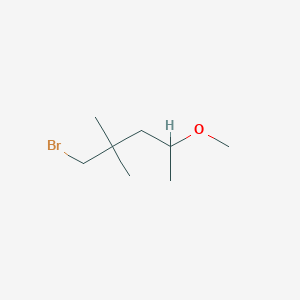



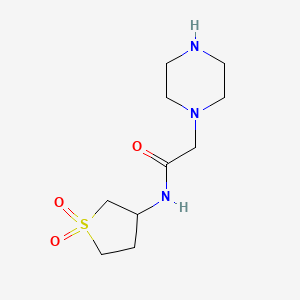
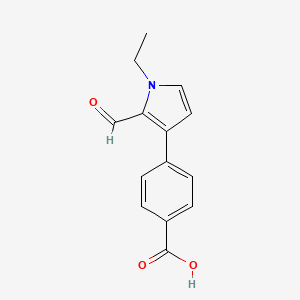
![tert-Butyl N-[3-amino-4-(piperidin-1-yl)phenyl]carbamate](/img/structure/B13179261.png)

![2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13179267.png)
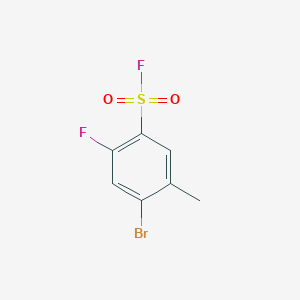
![4-Fluoro-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13179281.png)

